molecular formula C23H20N2O7 B5209142 N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide

N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide

Cat. No. B5209142
M. Wt: 436.4 g/mol
InChI Key: QJIUBHLWZLVKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide, also known as BNPPB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. BNPPB is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.

Mechanism of Action

N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide acts as a competitive inhibitor of TRPV1 channels. It binds to the channel pore and prevents the influx of calcium ions, which are involved in pain sensation and inflammation. By inhibiting TRPV1 channels, this compound can reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models. It has also been shown to affect other physiological processes such as thermoregulation and cardiovascular function. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is its potency as a TRPV1 channel inhibitor. It has been shown to be more potent than other TRPV1 channel inhibitors such as capsazepine. However, one limitation of this compound is its solubility in aqueous solutions. This can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for research on N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide. One direction is to investigate its potential as a therapeutic agent for pain and inflammation. Another direction is to study its effects on other physiological processes such as thermoregulation and cardiovascular function. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and to develop more effective methods for its use in lab experiments.

Synthesis Methods

N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-nitrobenzoic acid to form the benzamide intermediate. Finally, the benzamide intermediate is reacted with benzoyl chloride to yield this compound.

Scientific Research Applications

N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been used in various scientific studies to investigate the role of TRPV1 channels in pain sensation and inflammation. It has been shown to be a potent inhibitor of TRPV1 channels both in vitro and in vivo. This compound has also been used to study the effects of TRPV1 channel inhibition on other physiological processes such as thermoregulation and cardiovascular function.

properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7/c1-30-19-11-15(12-20(31-2)22(19)32-3)23(27)24-18-10-9-16(25(28)29)13-17(18)21(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIUBHLWZLVKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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